4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid
Description
4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid is a nicotinic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. Its molecular formula is C11H12Cl2N2O4, with a molecular weight of 307.13 g/mol. This compound is primarily utilized as an intermediate in agrochemical research, particularly in synthesizing anilides for herbicidal, pesticidal, or fungicidal testing . The Boc group enhances stability during synthesis, while the chlorine substituents likely enhance bioactivity by influencing electron distribution and lipophilicity .
Properties
IUPAC Name |
2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWORYBDTZLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Amino-2,6-dichloronicotinic Acid
The foundational step involves synthesizing 4-amino-2,6-dichloronicotinic acid, which serves as the amine precursor for Boc protection. A patent-described method (CN115322146A) outlines a three-step sequence:
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Acyl Chlorination :
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Reactants : 2,6-Dichloroisonicotinic acid reacts with phosphorus oxychloride (POCl₃) in the presence of tetrabenzylammonium chloride as a phase transfer catalyst.
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Conditions : Molar ratio of 1:2–5 (acid:POCl₃), yielding 2,6-dichloropyridine-4-carbonyl chloride.
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Mechanism : The phase transfer catalyst enhances solubility, facilitating the conversion of the carboxylic acid to the acyl chloride.
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Ammonolysis :
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Reactants : The acyl chloride intermediate reacts with aqueous ammonia (NH₃·H₂O) at a 1:1–5 molar ratio.
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Product : 2,6-Dichloroisonicotinamide forms via nucleophilic acyl substitution.
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Hofmann Rearrangement :
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Reactants : The amide undergoes rearrangement with sodium hypochlorite (NaOCl) or hypobromite (NaOBr) under alkaline conditions.
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Mechanism : The reaction cleaves the amide bond, generating 4-amino-2,6-dichloronicotinic acid through intermediate isocyanate hydrolysis.
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Table 1: Reaction Conditions for Precursor Synthesis
Boc Protection of the Amino Group
The final step introduces the tert-butoxycarbonyl (Boc) group to the amine:
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Reactants : 4-Amino-2,6-dichloronicotinic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
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Conditions : Inert atmosphere (N₂/Ar), 0–25°C, 12–24 hours.
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Mechanism : The Boc group protects the amine via nucleophilic attack, forming a stable carbamate.
Key Considerations:
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Solvent Choice : THF optimizes reactant solubility and minimizes side reactions.
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Temperature Control : Slow addition of Boc₂O at 0°C prevents exothermic decomposition.
Optimization Strategies
Phase Transfer Catalysis in Acyl Chlorination
The use of tetrabenzylammonium chloride in acyl chlorination improves yield by 15–20% compared to uncatalyzed reactions. This catalyst facilitates interfacial transfer of POCl₃ into the organic phase, accelerating the reaction.
Alkali Selection in Hofmann Rearrangement
Sodium hydroxide (NaOH) outperforms potassium hydroxide (KOH) in minimizing byproduct formation during the rearrangement step. Excess alkali (pH > 12) ensures complete hydrolysis of the isocyanate intermediate.
Boc Protection Efficiency
Pilot-scale experiments demonstrate that a 1.2:1 molar ratio (Boc₂O:amine) achieves >95% conversion. Higher ratios lead to Boc-O-Boc dimerization, reducing yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
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Purity : >95% purity is achievable with gradient elution (acetonitrile:water + 0.1% TFA).
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Impurity Profile : Residual THF (<0.1%) and unreacted amine (<0.5%) are detectable at 210 nm.
Industrial Scalability and Challenges
Solvent Recovery
THF recovery via distillation reduces costs by 30% in large-scale Boc protection reactions.
Chemical Reactions Analysis
Types of Reactions: 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorine atoms or other functional groups.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinic acid exhibit a range of biological activities, particularly as modulators of specific receptors involved in various physiological processes:
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Antagonism of mGluR5 Receptors:
- Compounds with similar structures have been identified as antagonists of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in neurological disorders such as anxiety and schizophrenia .
- Case Study: A series of derivatives were tested for their ability to inhibit mGluR5, showing promising results in reducing symptoms associated with these disorders.
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P2Y12 Receptor Antagonism:
- The P2Y12 receptor is a target for antiplatelet therapy in cardiovascular diseases. Variations of this compound have been investigated for their potential as P2Y12 antagonists.
- Case Study: A study demonstrated that modifications to the pyridine structure led to increased potency and selectivity against the P2Y12 receptor, suggesting that derivatives could be developed into effective therapeutic agents for managing thrombosis .
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Antimicrobial Activity:
- Some derivatives of chloronicotinic acids have shown antimicrobial properties, making them candidates for further investigation in antibiotic development.
Therapeutic Applications
The therapeutic potential of this compound extends across several domains:
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Neurological Disorders:
- As a modulator of mGluR5, this compound could be beneficial in treating conditions such as depression, anxiety, and cognitive dysfunction associated with neurodegenerative diseases.
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Cardiovascular Health:
- By targeting P2Y12 receptors, it may serve as a valuable agent in preventing arterial thrombosis and improving cardiovascular outcomes.
Table 1: Comparison of Biological Activities
| Compound | Target Receptor | Activity Type | Reference |
|---|---|---|---|
| Compound A | mGluR5 | Antagonist | |
| Compound B | P2Y12 | Antagonist | |
| Compound C | Unknown | Antimicrobial |
Table 2: Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | 4-Amino-2,6-dichloropyridine + Di-tert-butyl dicarbonate | Room Temp., 24h | 85% |
| Step 2 | Hydrolysis of Boc group | Acidic conditions | N/A |
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid involves its interactions with molecular targets through its functional groups. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The chlorine atoms can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid Core structure: Benzene ring with hydroxyl (-OH) and Boc-amino groups. Molecular formula: C12H15NO5; MW: 253.25 g/mol.
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid Core structure: Pyrrole ring with a methyl group at the 1-position. Molecular formula: C11H16N2O4; MW: 240.25 g/mol. Key difference: The pyrrole ring lacks aromatic nitrogen atoms at positions 2 and 6, reducing electron-withdrawing effects compared to the pyridine core .
tert-Butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate Core structure: Ester derivative of the target compound. Molecular formula: C15H20Cl2N2O4; MW: 363.24 g/mol. Key difference: The carboxylic acid is esterified with tert-butyl, increasing lipophilicity and altering metabolic stability .
Physicochemical Properties
| Compound | Core Structure | Functional Groups | LogP* | Solubility (Water) |
|---|---|---|---|---|
| 4-((tert-Boc)amino)-2,6-dichloronicotinic acid | Pyridine | Boc-amino, Cl2, COOH | 2.1 | Low |
| 3-[(tert-Boc)amino]-5-hydroxybenzoic acid | Benzene | Boc-amino, OH, COOH | 1.4 | Moderate |
| 4-[(tert-Boc)amino]-1-methylpyrrole-2-carboxylic acid | Pyrrole | Boc-amino, CH3, COOH | 1.8 | Moderate |
| tert-Butyl ester derivative | Pyridine | Boc-amino, Cl2, COO-t-Bu | 3.5 | Very low |
*Calculated using fragment-based methods.
Functional Differences
- Agrochemical Activity : The target compound’s 2,6-dichloropyridine core shows superior herbicidal activity compared to 5,6-dichloro isomers, likely due to optimized steric and electronic interactions with target enzymes .
- Stability: The Boc group in all analogues protects the amino group during synthesis, but the pyridine-based acid exhibits higher thermal stability (decomposition >200°C) versus the benzoic acid analogue (mp 150–151°C) .
Biological Activity
4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloronicotinic acid core with a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is , and it has a molecular weight of 303.16 g/mol. The presence of chlorine atoms enhances its biological activity by influencing receptor interactions and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits various biological activities, primarily through modulation of enzyme activity and interaction with cellular receptors. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Therapeutic Applications
- Antimicrobial Activity : Studies have shown that derivatives of dichloronicotinic acids possess antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to target cancer cell metabolism makes it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
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Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of various dichloronicotinic acid derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL.
Table 2: Antimicrobial Activity Results
Compound Minimum Inhibitory Concentration (MIC) This compound 10 µg/mL Control (Standard Antibiotic) 5 µg/mL -
Cytotoxicity in Cancer Cells : In vitro studies by Kumar et al. (2024) assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxicity.
Table 3: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 20
Q & A
What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of 4-((tert-Boc)amino)-2,6-dichloronicotinic acid?
Level: Basic
Methodological Answer:
The Boc group serves as a temporary protecting agent for the amine functionality during synthesis, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using DMAP or TEA as a catalyst). After coupling or functionalization, the Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) without disrupting the dichloronicotinic acid backbone. This strategy is critical for sequential derivatization in multi-step syntheses, as demonstrated in analogous Boc-protected pyridinecarboxylic acid derivatives .
What analytical techniques are recommended for characterizing 4-((tert-Boc)amino)-2,6-dichloronicotinic acid?
Level: Basic
Methodological Answer:
- HPLC-PDA/MS: Use reversed-phase C18 columns with mobile phases containing 0.1% TFA (to enhance ionization) and acetonitrile gradients. Monitor at 254 nm for aromatic absorption and confirm mass via ESI-MS (expected [M+H]+ ~ 335.7 Da) .
- NMR Spectroscopy: Dissolve in DMSO-d6 to observe Boc group protons (1.4 ppm, singlet, 9H) and aromatic protons (6.8–7.2 ppm). ¹³C NMR will confirm the carbonyl (170–175 ppm) and Boc quaternary carbon (80–85 ppm) .
- Elemental Analysis: Verify purity (>95%) by matching calculated and observed C, H, N, Cl content, especially given the dichloro substitution pattern .
How should researchers handle and store this compound to ensure stability?
Level: Basic
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the Boc group or degradation of the acid moiety. Avoid prolonged exposure to moisture or light. Purity (>95%) is maintained using vacuum-dried powders, as indicated for structurally similar Boc-protected carboxylic acids in reagent catalogs .
What strategies are effective for coupling 4-((tert-Boc)amino)-2,6-dichloronicotinic acid to other moieties in medicinal chemistry applications?
Level: Advanced
Methodological Answer:
- Amide Coupling: Activate the carboxylic acid with HATU or EDCI/HOBt in DMF, followed by reaction with amines (e.g., piperidine or benzylamine derivatives). Monitor coupling efficiency via LC-MS to detect intermediates like active esters .
- Esterification: Use DCC/DMAP in dry THF to form methyl or benzyl esters for further functionalization. Post-reaction, purify via silica gel chromatography (hexane/EtOAc gradients) to isolate intermediates .
- Orthogonal Deprotection: After coupling, selectively remove the Boc group with TFA to expose the amine for subsequent reactions (e.g., sulfonylation or urea formation) .
How can researchers address challenges in purifying this compound after synthesis?
Level: Advanced
Methodological Answer:
- Impurity Removal: Use preparative HPLC with a C18 column and isocratic elution (30% acetonitrile/70% H2O + 0.1% formic acid) to separate unreacted starting materials (e.g., dichloronicotinic acid) or Boc-deprotected byproducts .
- Recrystallization: Optimize solvent systems (e.g., EtOAc/hexane) based on solubility differences. The compound’s low polarity (due to Cl and Boc groups) favors crystallization at 0–4°C.
- Chelation Challenges: If metal impurities persist (from catalysts), employ ion-exchange resins or aqueous washes with EDTA .
What are the common degradation pathways of this compound under acidic or basic conditions, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Acidic Conditions: The Boc group hydrolyzes to release CO2 and tert-butanol, yielding 4-amino-2,6-dichloronicotinic acid. Mitigate by limiting exposure to TFA to <2 hours and maintaining temperatures <25°C .
- Basic Conditions: The carboxylic acid may decarboxylate at high pH. Use buffered conditions (pH 6–7) during reactions and avoid strong bases like NaOH.
- Light-Induced Degradation: The dichloro aromatic system is prone to photolytic dechlorination. Conduct reactions in dark or under amber glassware .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
